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Compound of Interest

6-Bromo-4-methylindoline-2,3-
Compound Name: _
dione

Cat. No.: B2402935

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Experimental spectroscopic data for 6-Bromo-4-methylindoline-2,3-dione (CAS
2384410-44-8) is not readily available in public scientific databases. The data presented in this
document is a combination of predicted values from computational models and comparative
data from structurally similar compounds. This guide is intended for research and informational
purposes.

Introduction

6-Bromo-4-methylindoline-2,3-dione, a member of the isatin family of compounds, holds
potential as a building block in medicinal chemistry and drug discovery. Isatin and its
derivatives are known to exhibit a wide range of biological activities. The precise substitution of
a bromine atom at the 6-position and a methyl group at the 4-position of the indoline-2,3-dione
core is expected to modulate its physicochemical properties and biological profile. This
technical guide provides a predicted spectroscopic profile of this compound to aid researchers
in its synthesis, characterization, and further development.

Predicted and Comparative Spectroscopic Data

The following tables summarize the predicted and expected spectroscopic data for 6-Bromo-4-
methylindoline-2,3-dione.

© 2025 BenchChem. All rights reserved. 1/7 Tech Support


https://www.benchchem.com/product/b2402935?utm_src=pdf-interest
https://www.benchchem.com/product/b2402935?utm_src=pdf-body
https://www.benchchem.com/product/b2402935?utm_src=pdf-body
https://www.benchchem.com/product/b2402935?utm_src=pdf-body
https://www.benchchem.com/product/b2402935?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2402935?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following NMR data has been predicted using online computational tools and is provided
as an estimation.

Table 1: Predicted *H NMR Spectroscopic Data for 6-Bromo-4-methylindoline-2,3-dione

Chemical Shift (8)

Multiplicity Number of Protons  Assignment
Ppm
~11.0 Singlet 1H N-H
~7.5 Doublet 1H H-5
~7.3 Doublet 1H H-7
~2.4 Singlet 3H CHs

Caption: Predicted *H NMR chemical shifts for 6-Bromo-4-methylindoline-2,3-dione.

Table 2: Predicted 13C NMR Spectroscopic Data for 6-Bromo-4-methylindoline-2,3-dione

Chemical Shift (8) ppm Assighment
~184.0 C=0 (C3)
~158.0 C=0 (C2)
~150.0 C-7a

~140.0 C-5

~125.0 C-7

~120.0 C-6

~118.0 C-3a

~115.0 C-4

~18.0 CHs
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Caption: Predicted *3C NMR chemical shifts for 6-Bromo-4-methylindoline-2,3-dione.

Infrared (IR) Spectroscopy

The expected IR absorption bands are based on characteristic frequencies for functional
groups present in bromo- and methyl-substituted isatins.

Table 3: Expected Infrared (IR) Absorption Bands for 6-Bromo-4-methylindoline-2,3-dione

Functional Group

Wavenumber (cm~2) Intensity . .

Vibration
3300 - 3100 Medium, Broad N-H Stretch
1760 - 1740 Strong C=0 Stretch (Amide, C2)
1730 -1710 Strong C=0 Stretch (Ketone, C3)
1620 - 1600 Medium C=C Aromatic Stretch
1470 - 1450 Medium C-H Bend (CH5)
850 - 800 Strong C-H Bend (Aromatic)
700 - 600 Medium-Strong C-Br Stretch

Caption: Expected characteristic IR absorption bands for 6-Bromo-4-methylindoline-2,3-
dione.

Mass Spectrometry (MS)

The predicted mass and expected fragmentation patterns are based on the molecular formula
CoHeBrNO:2. Due to the presence of bromine, characteristic isotopic patterns for the molecular
ion peak are expected.[1][2]

Table 4: Expected Mass Spectrometry Data for 6-Bromo-4-methylindoline-2,3-dione
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mlz lon Notes

Molecular ion peak, showing
239/241 [M]* characteristic ~1:1 isotopic
pattern for Bromine (7°Br/%1Br).

211/213 [M-COJ* Loss of a carbonyl group.

183/185 [M-2COJ* Loss of both carbonyl groups.

132 M - Br - COJ* Loss of bromine and one
- r -
carbonyl group.

Caption: Expected m/z values and major fragments in the mass spectrum of 6-Bromo-4-
methylindoline-2,3-dione.

Experimental Protocols

The following is a plausible synthetic route for 6-Bromo-4-methylindoline-2,3-dione based on
the well-established Sandmeyer isatin synthesis.

Synthesis of 6-Bromo-4-methylindoline-2,3-dione

This synthesis is a two-step process starting from 3-Bromo-5-methylaniline.

Step 1: Synthesis of 2-(Hydroxyimino)-N-(3-bromo-5-methylphenyl)acetamide
(Isonitrosoacetanilide intermediate)

In a 1 L three-necked flask equipped with a mechanical stirrer, thermometer, and dropping
funnel, dissolve 10 g of chloral hydrate and 120 g of sodium sulfate in 300 mL of water.

« To this solution, add a solution of 8.6 g (0.046 mol) of 3-Bromo-5-methylaniline in 30 mL of
water and 5 mL of concentrated hydrochloric acid.

e Add a solution of 13 g of hydroxylamine hydrochloride in 50 mL of water.

o Heat the mixture to boiling and maintain reflux for 2-3 minutes. The product will begin to
crystallize.
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e Cool the reaction mixture in an ice bath.
o Collect the solid product by vacuum filtration, wash with cold water, and air dry.
Step 2: Cyclization to 6-Bromo-4-methylindoline-2,3-dione

To a beaker, add 80 mL of concentrated sulfuric acid and warm it to 60-70°C.

e Slowly add the dried 2-(Hydroxyimino)-N-(3-bromo-5-methylphenyl)acetamide from the
previous step in small portions, ensuring the temperature does not exceed 80°C.

 After the addition is complete, maintain the temperature at 80°C for an additional 10 minutes.
e Cool the reaction mixture to room temperature and pour it onto 500 g of crushed ice.

 Allow the mixture to stand for 30 minutes.

o Collect the precipitated solid by vacuum filtration.

» Wash the solid thoroughly with cold water until the washings are neutral to litmus paper.

» Recrystallize the crude product from glacial acetic acid or ethanol to obtain pure 6-Bromo-4-
methylindoline-2,3-dione.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of
6-Bromo-4-methylindoline-2,3-dione.
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Caption: Workflow for the synthesis and characterization of 6-Bromo-4-methylindoline-2,3-
dione.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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